molecular formula C12H8Cl4Si2 B3203876 Naphthalene, 1,4-bis(dichloromethylsilyl)- CAS No. 1024-48-2

Naphthalene, 1,4-bis(dichloromethylsilyl)-

Cat. No. B3203876
CAS RN: 1024-48-2
M. Wt: 350.2 g/mol
InChI Key: UTCPMTRTTTWNQV-UHFFFAOYSA-N
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Description

“Naphthalene, 1,4-bis(dichloromethylsilyl)-” is a derivative of naphthalene . Naphthalene is the simplest polycyclic aromatic hydrocarbon and is a white crystalline solid with a characteristic odor . Naphthalene derivatives are extensive drug resources and are used as wetting agents, surfactants, and insecticides .


Synthesis Analysis

The synthesis of naphthalene derivatives has been studied extensively. For instance, a series of symmetrical N,N′-dialkylated naphthalene diimides (NDIs) were synthesized in the reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with alkylamines ranging from propyl- to undecyl- . Another study reported the synthesis of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors .


Molecular Structure Analysis

Naphthalene derivatives are known for their n-type carrier mobility, making them potential candidates in the field of organic electronics, photovoltaics, and sensors . The molecular structure of these compounds plays a crucial role in their properties. For example, systematic FTIR and XRD studies have revealed a distinct parity effect related to the packing of NDI molecules with odd or even numbers of methylene groups in the alkyl substituents .

Future Directions

Naphthalene derivatives have potential in the field of organic electronics, photovoltaics, and sensors due to their n-type carrier mobility . They are also useful for a variety of applications owing to their strong fluorescence, electroactivity, and photostability . These characteristics make them a promising area for future research and development.

properties

InChI

InChI=1S/C12H8Cl4Si2/c13-11(14)17-9-5-6-10(18-12(15)16)8-4-2-1-3-7(8)9/h1-6,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCPMTRTTTWNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[Si]C(Cl)Cl)[Si]C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl4Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70780044
Record name PUBCHEM_71355787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70780044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene, 1,4-bis(dichloromethylsilyl)-

CAS RN

1024-48-2
Record name PUBCHEM_71355787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70780044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Naphthalene, 1,4-bis(dichloromethylsilyl)-
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